![molecular formula C13H14N4O3S B6497819 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide CAS No. 953185-00-7](/img/structure/B6497819.png)
2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide
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Overview
Description
Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds that have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing a wide range of biologically active substances, including effective antifungal , antimalarial , antihypertensive , anti-inflammatory , and antimicrobial substances.
Synthesis Analysis
An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, which is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using x-ray diffraction . This allows for detailed studies of the structural properties of the compounds, which can help guide subsequent chemical modifications .Chemical Reactions Analysis
The synthesis of thiazolo[3,2-a]pyrimidines often involves multi-component reactions . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Antiviral Activity
Indole derivatives, including F2495-0738, have been explored for their antiviral potential. Researchers synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, among which methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Anxiolytic Properties
While not directly studied for F2495-0738, indole derivatives have been investigated as potential anxiolytics . Their impact on anxiety-related pathways warrants further exploration.
Antitumor Potential
Indole derivatives, including F2495-0738, hold promise as potential antitumor agents . Their effects on tumor cells and mechanisms of action require detailed investigation.
Acetylcholinesterase Inhibition (Alzheimer’s Disease)
Indole derivatives have been considered as contemporary acetylcholinesterase inhibitors for Alzheimer’s disease treatment . Although F2495-0738’s specific role remains unexplored, this area merits attention.
Antiapoptotic Properties
The Bcl-2 family of antiapoptotic proteins has been a focus of research. While not directly studied for F2495-0738, its potential impact on apoptosis pathways could be significant .
Antioxidant and Antimicrobial Activities
Indole derivatives often exhibit antioxidant and antimicrobial properties. Although specific data for F2495-0738 are scarce, exploring its effects in these areas could yield valuable insights .
Future Directions
properties
IUPAC Name |
2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-8-5-12(19)17-9(7-21-13(17)14-8)6-11(18)15-10-3-4-20-16-10/h3-5,9H,2,6-7H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANBRMCBVGIPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide |
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